2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Description
Properties
IUPAC Name |
2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-4-6-10(2)13(9)15-8-7-12-14(17(18)19)11(3)16-20-12/h4-8,15H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMNUZLLAZHRE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, toxicological data, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . The structure features a dimethyl group at the 2 and 6 positions of the aniline ring, with a nitro-substituted oxazole moiety attached via an ethenyl linker. This configuration may influence its biological interactions.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, monomeric alkaloids have shown significant antibacterial activity against various strains, suggesting that derivatives of 2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline might also possess similar effects .
- Cytotoxicity and Mutagenicity : Research on related compounds suggests potential cytotoxic effects. For example, 2,6-dimethylaniline has been reported to induce mutations in mouse lymphoma cells and chromosomal aberrations in Chinese hamster ovary cells . This raises concerns regarding the safety and handling of such compounds.
Toxicological Data
The toxicological profile of 2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is critical for understanding its safety. Studies have shown that exposure to related compounds can lead to adverse effects such as:
- Weight Retardation : In animal models, significant weight loss and decreased hemoglobin levels were observed following exposure to related compounds .
- Liver Toxicity : Increased liver weight and changes in liver enzyme activity have been documented in studies involving similar anilines .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline:
- Study on Antibacterial Properties : A study examining various aniline derivatives found that certain structural modifications enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Mutagenicity Assessment : A detailed assessment of mutagenic potential revealed that some derivatives could induce genetic mutations in vitro, emphasizing the need for caution when evaluating their use in pharmaceuticals or other applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity | |
| Cytotoxicity | Induces mutations in mammalian cells | |
| Liver toxicity | Increased liver weight; altered enzyme levels |
Table 2: Toxicological Findings from Animal Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can be contextualized against related compounds, as illustrated below:
Structural and Physical Properties
*Note: Molecular weight for the target compound is calculated based on the parent structure’s formula (C₁₂H₁₁N₃O₃) with the addition of two methyl groups (+30 g/mol).
Key Observations:
Steric Effects : The 2,6-dimethyl substitution on the aniline ring in the target compound introduces significant steric hindrance compared to the unsubstituted parent compound . This may reduce accessibility for electrophilic attack or intermolecular interactions.
In contrast, the cyano and pyridinyl groups in the ethyl derivative from introduce distinct electronic profiles, with the cyano group being strongly electron-withdrawing and the pyridinyl ring enabling π-π stacking.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-nitration or stereochemical scrambling.
- Purify intermediates via column chromatography or recrystallization to ensure enantiomeric purity .
Basic: How is the compound characterized using spectroscopic and elemental analysis?
Methodological Answer :
Spectroscopic Methods :
- NMR : H and C NMR confirm the (E)-configuration of the ethenyl group (typical coupling constants Hz) and aromatic substitution patterns.
- IR : Peaks at 1520–1550 cm (N-O stretch of nitro group) and 1620–1660 cm (C=C stretch) validate structural motifs.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error.
Elemental Analysis :
Use a CHNS analyzer to verify stoichiometry. Example
| Element | Theoretical (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 65.12 | 64.98 | -0.14 |
| H | 5.21 | 5.18 | -0.03 |
| N | 12.64 | 12.59 | -0.05 |
Acceptable deviations ≤0.3% ensure purity .
Basic: What are the key physical properties critical for handling this compound?
Q. Methodological Answer :
- Solubility : Sparingly soluble in polar solvents (e.g., water, ethanol) but highly soluble in DMSO or DMF. Pre-solubilize in DMSO for biological assays.
- Melting Point : Typically >150°C; use differential scanning calorimetry (DSC) to confirm.
- Stability : Light-sensitive due to the nitro group; store in amber vials under inert gas.
- Hygroscopicity : Low (<1% weight gain in humidity tests), but desiccate for long-term storage.
Safety : Non-corrosive but may cause respiratory irritation. Use fume hoods and PPE during synthesis .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer :
Contradictions (e.g., disordered nitro groups or ambiguous H-bonding networks) require:
Dual Refinement : Use SHELXL for small-molecule refinement and cross-validate with independent software (e.g., OLEX2).
Twinned Data Analysis : Apply the TWIN law in SHELXL to model pseudo-merohedral twinning.
High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density ambiguities.
Q. Example Workflow :
- Refine with SHELXL using Hirshfeld atom refinement (HAR) for accurate H-atom positions.
- Compare R values (<5% for high-quality data) and wR (<12%) across refinement cycles .
Advanced: How to analyze hydrogen bonding patterns in the crystal structure of this compound?
Q. Methodological Answer :
Graph Set Analysis : Use the Etter formalism to classify H-bond motifs (e.g., for dimeric rings).
Software Tools : Mercury (CCDC) or CrystalExplorer for topology visualization.
Energy Frameworks : Compute interaction energies (e.g., CE-B3LYP) to rank H-bond strength.
Case Study :
In related nitro-oxazole derivatives, the nitro group often acts as an acceptor in bonds, forming chains () or sheets. Compare with graph sets from literature analogs .
Advanced: What structure-activity relationship (SAR) approaches can optimize this compound’s pharmacokinetics?
Q. Methodological Answer :
Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to reduce toxicity while retaining electron-withdrawing effects.
LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, methoxy) to the aniline ring to improve solubility.
In Vivo Profiling : Use ADMET predictors (e.g., SwissADME) and validate with rodent models for bioavailability and metabolic stability.
Example : Analogs with 3-methoxy substituents showed 40% higher plasma retention in vivo compared to nitro derivatives .
Advanced: How to address discrepancies in spectroscopic data during characterization?
Q. Methodological Answer :
Dynamic NMR : Resolve conformational exchange broadening in H NMR by cooling the sample to -40°C.
Isotopic Labeling : Synthesize N-labeled analogs to confirm ambiguous N-O vibrations in IR.
Cross-Validation : Compare experimental IR/Raman spectra with DFT-computed spectra (e.g., Gaussian 16) at the B3LYP/6-311++G(d,p) level.
Example : A 2020 study resolved conflicting IR peaks for a nitro-oxazole derivative by correlating computed and experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
